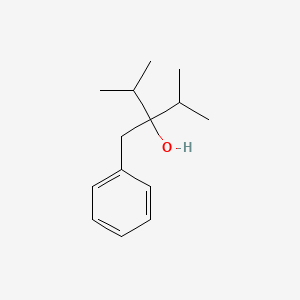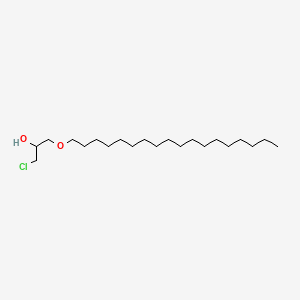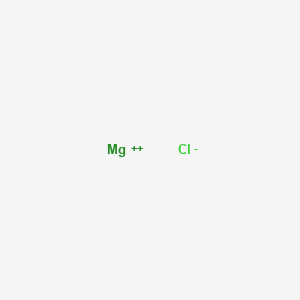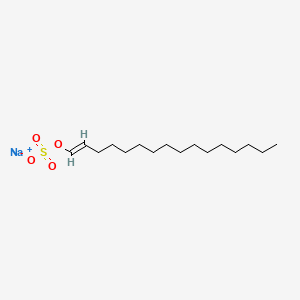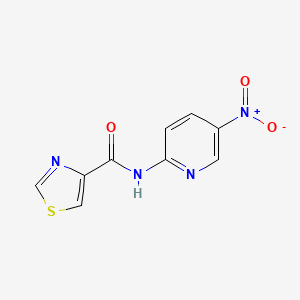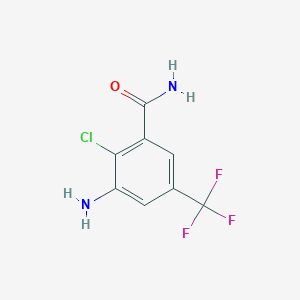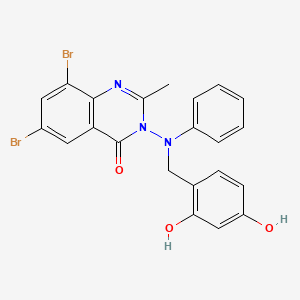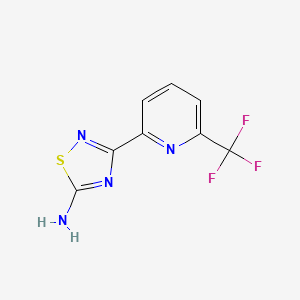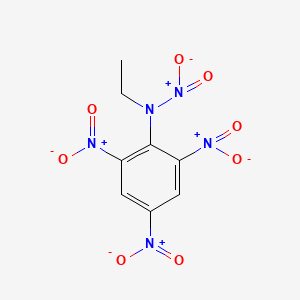![molecular formula C40H36CrN8NaO12S2 B13753803 Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)
Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate is a complex organic compound that features a chromium ion coordinated with a sodium ion and a diazenyl-substituted naphthalenolate ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate typically involves the diazotization of an amine precursor followed by coupling with a naphthalenolate derivative. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature, pH, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chromium ion or the diazenyl group, resulting in reduced chromium species or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalenolate or diazenyl moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products of these reactions include oxidized or reduced derivatives of the original compound, as well as substituted naphthalenolate or diazenyl derivatives.
科学研究应用
Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate involves its interaction with molecular targets such as enzymes and receptors. The chromium ion can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The diazenyl group can undergo redox reactions, affecting the compound’s overall behavior and interactions.
相似化合物的比较
Similar Compounds
- Chromium(3+) sodium 1-[(E)-(4-nitro-2-oxidophenyl)diazenyl]-2-naphthalenolate
- Chromium(3+) sodium 1-[(E)-(5-chloro-2-oxidophenyl)diazenyl]-2-naphthalenolate
Uniqueness
Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate is unique due to its specific substitution pattern on the naphthalenolate and diazenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C40H36CrN8NaO12S2 |
|---|---|
分子量 |
959.9 g/mol |
IUPAC 名称 |
sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate |
InChI |
InChI=1S/2C20H20N4O6S.Cr.Na/c2*1-3-21-31(28,29)13-8-10-16(25)15(11-13)23-24-19-17(26)9-7-12-5-4-6-14(18(12)19)22-20(27)30-2;;/h2*4-11,21,25-26H,3H2,1-2H3,(H,22,27);;/q;;+3;+1/p-4 |
InChI 键 |
JIVQGUATVKOYCG-UHFFFAOYSA-J |
规范 SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)[O-])N=NC2=C(C=CC3=C2C(=CC=C3)NC(=O)OC)[O-].CCNS(=O)(=O)C1=CC(=C(C=C1)[O-])N=NC2=C(C=CC3=C2C(=CC=C3)NC(=O)OC)[O-].[Na+].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


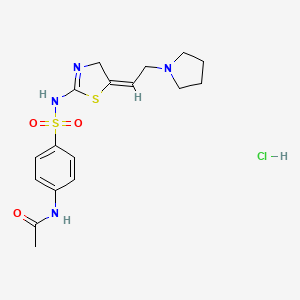
![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
